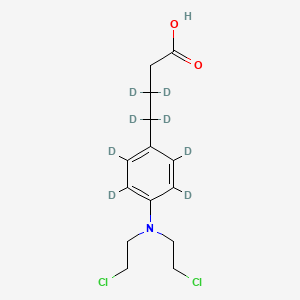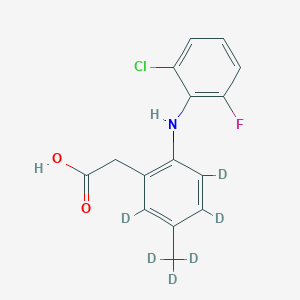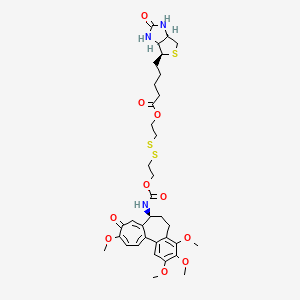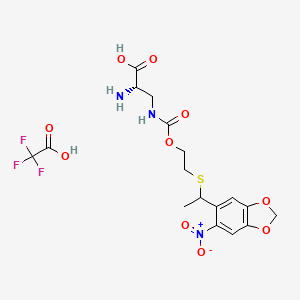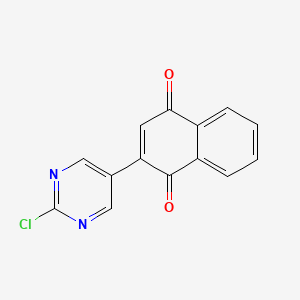
Anti-infective agent 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-infective agent 3 is a compound known for its ability to combat infections caused by various pathogens. It is part of a broader class of anti-infective agents that include antibacterials, antivirals, antifungals, and antiparasitics. These agents are crucial in the treatment and prevention of infectious diseases, which remain a significant threat to global health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anti-infective agent 3 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like refluxing in tetrahydrofuran (THF) or ethanol under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often scales up the laboratory synthesis methods, incorporating large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Anti-infective agent 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Anti-infective agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the interaction between pathogens and host cells.
Medicine: Investigated for its potential to treat various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and as a preservative in various products to prevent microbial contamination
Mecanismo De Acción
The mechanism of action of Anti-infective agent 3 involves targeting specific molecular pathways in pathogens. It may inhibit cell wall synthesis, disrupt membrane function, or interfere with protein and nucleic acid synthesis. These actions result in the death or inhibition of the pathogen, thereby preventing the spread of infection .
Comparación Con Compuestos Similares
Anti-infective agent 3 can be compared with other similar compounds such as:
Penicillins: Known for their ability to inhibit cell wall synthesis in bacteria.
Cephalosporins: Similar to penicillins but with a broader spectrum of activity.
Macrolides: Inhibit protein synthesis by binding to bacterial ribosomes.
Quinolones: Interfere with DNA replication by inhibiting bacterial DNA gyrase
This compound stands out due to its unique combination of efficacy, spectrum of activity, and lower propensity for resistance development compared to some other agents.
Propiedades
Fórmula molecular |
C14H7ClN2O2 |
|---|---|
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
2-(2-chloropyrimidin-5-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H7ClN2O2/c15-14-16-6-8(7-17-14)11-5-12(18)9-3-1-2-4-10(9)13(11)19/h1-7H |
Clave InChI |
ATMLLUNHBNEJKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(N=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



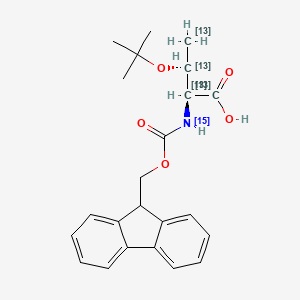


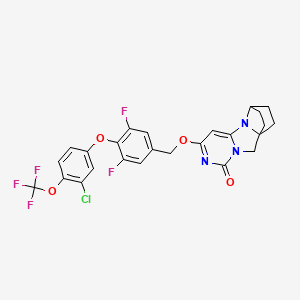
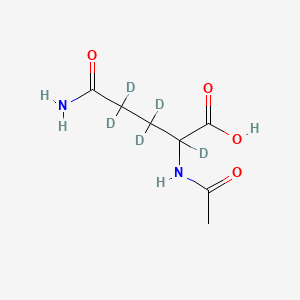
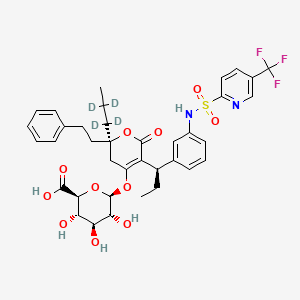
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)
